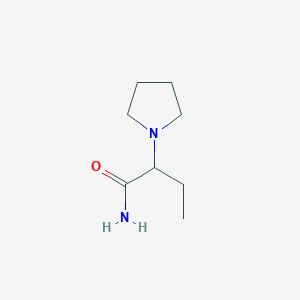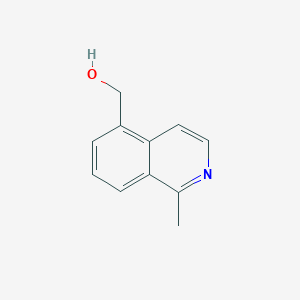
(1-Methylisoquinolin-5-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Methylisoquinolin-5-yl)methanol is an organic compound with the molecular formula C11H11NO It is a derivative of isoquinoline, featuring a methyl group at the first position and a hydroxymethyl group at the fifth position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methylisoquinolin-5-yl)methanol typically involves the following steps:
Starting Material: Isoquinoline is often used as the starting material.
Methylation: The first step involves the methylation of isoquinoline to introduce the methyl group at the first position. This can be achieved using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Hydroxymethylation: The next step is the introduction of the hydroxymethyl group at the fifth position. This can be done using formaldehyde (CH2O) and a reducing agent like sodium borohydride (NaBH4).
Industrial Production Methods:
化学反应分析
Types of Reactions: (1-Methylisoquinolin-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to (1-Methylisoquinolin-5-yl)methane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various reagents depending on the desired functional group.
Major Products Formed:
Oxidation: (1-Methylisoquinolin-5-yl)carboxylic acid.
Reduction: (1-Methylisoquinolin-5-yl)methane.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
(1-Methylisoquinolin-5-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of (1-Methylisoquinolin-5-yl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved are still under investigation, but it is believed to modulate cellular processes through its interaction with specific proteins.
相似化合物的比较
- (1-Methylisoquinolin-3-yl)methanol
- (1-Methylisoquinolin-4-yl)methanol
- (1-Methylisoquinolin-6-yl)methanol
Comparison: (1-Methylisoquinolin-5-yl)methanol is unique due to the position of the hydroxymethyl group at the fifth position, which can influence its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different properties and applications, making it a valuable compound for specific research purposes.
属性
分子式 |
C11H11NO |
|---|---|
分子量 |
173.21 g/mol |
IUPAC 名称 |
(1-methylisoquinolin-5-yl)methanol |
InChI |
InChI=1S/C11H11NO/c1-8-10-4-2-3-9(7-13)11(10)5-6-12-8/h2-6,13H,7H2,1H3 |
InChI 键 |
PZGHITRMXKLNAX-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=CC2=C(C=CC=C12)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


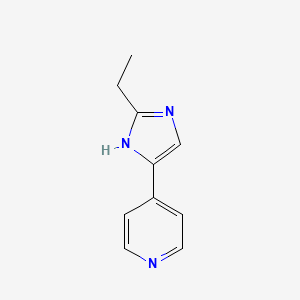
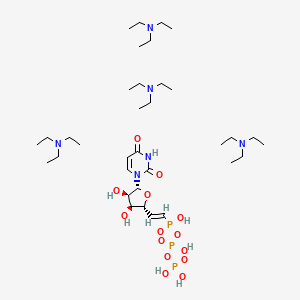
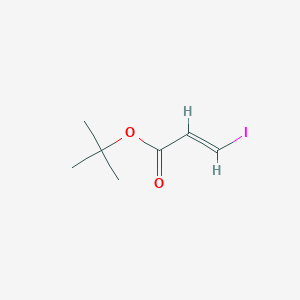
![1-[(3,5-Dimethylphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B15199242.png)
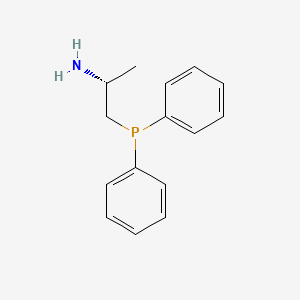
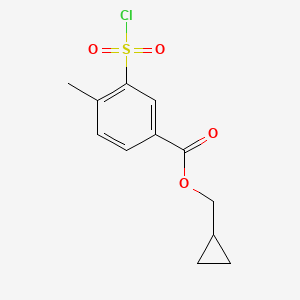
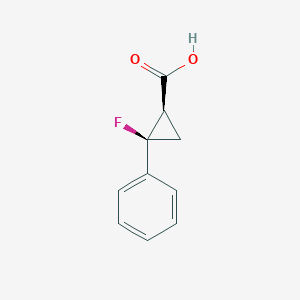
![2-Methoxy-5-nitro-1H-benzo[d]imidazole](/img/structure/B15199254.png)

![4-Methyl-2-vinyl-1H-benzo[d]imidazol-1-ol](/img/structure/B15199277.png)
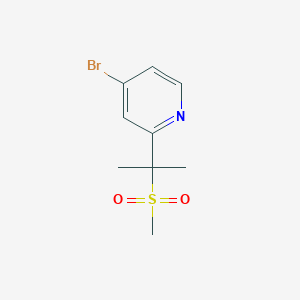
![N-[(E)-[(2S)-2-phenylmethoxypropylidene]amino]formamide](/img/structure/B15199279.png)
![(3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[[(1S,2S,4S,7S,8R,9S,12S,13R,16S)-6-methoxy-7,9,13-trimethyl-6-[(3S)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B15199282.png)
